Ethyl 5-trifluoroacetyl-2-thenoate
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Overview
Description
Mechanism of Action
Target of Action
Ethyl 5-trifluoroacetyl-2-thenoate is an intermediate in the synthesis of reagents for fluoroacetylthiophene oxadiazoles, which are class II human histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Biochemical Pathways
The compound’s role as an intermediate in the synthesis of fluoroacetylthiophene oxadiazoles suggests it may be involved in the biochemical pathways related to histone deacetylation . By inhibiting HDACs, it could affect the expression of various genes and influence numerous biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-trifluoroacetyl-2-thenoate typically involves the trifluoroacetylation of 2-thiophenecarboxylic acid ethyl ester. One common method includes the reaction of 2-thiophenecarboxylic acid ethyl ester with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-trifluoroacetyl-2-thenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-trifluoroacetyl-2-thenoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-trifluoroacetyl-2-thiophenecarboxylate
- Ethyl 5-trifluoroacetyl-2-furanoate
- Ethyl 5-trifluoroacetyl-2-pyranoate
Uniqueness
Ethyl 5-trifluoroacetyl-2-thenoate is unique due to its specific trifluoroacetyl group attached to the thiophene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of histone deacetylase inhibitors and other biologically active compounds .
Properties
IUPAC Name |
ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3S/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKQIBUJPOSIOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645233 |
Source
|
Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-39-8 |
Source
|
Record name | Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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